2-(Oxiran-2-yl)furan

Descripción general

Descripción

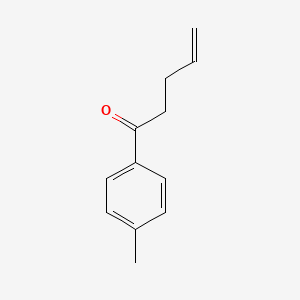

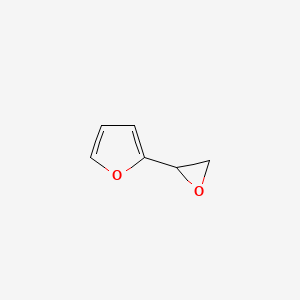

“2-(Oxiran-2-yl)furan” is a chemical compound with the molecular formula C6H6O2 . It has an average mass of 110.111 Da and a monoisotopic mass of 110.036781 Da .

Molecular Structure Analysis

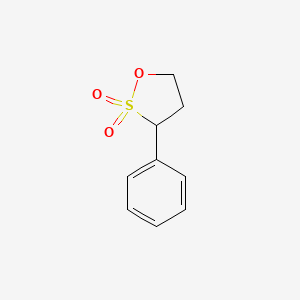

The molecular structure of “2-(Oxiran-2-yl)furan” consists of a furan ring with an oxirane group attached . The compound has been characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

"2-(Oxiran-2-yl)furan" plays a significant role in chemical synthesis. It is used in platinum-catalyzed cyclizations to synthesize various substituted furans. These reactions are efficient and can lead to the formation of 3-iodo-substituted furan, which can be further functionalized to create tetrasubstituted furans with high efficiency (Yoshida, Al-Amin, & Shishido, 2009).

Green Chemistry

In green chemistry, "2-(Oxiran-2-yl)furan" is utilized for the synthesis of monomers based on renewable resources. For example, it is reacted with epoxidized linseed oil to produce fatty acid furan amides, which incorporate further furan heterocycles along their chains. These monomers are used in Diels–Alder reversible polycondensations (Gandini, Lacerda, & Carvalho, 2013).

Polymer Chemistry

The compound is significant in polymer chemistry. It is involved in the synthesis of 2,5-disubstituted furans, which are obtained through Sc(OTf)3 catalyzed reactions. These furans are notable for their aryl and heteroaromatic groups, showcasing moderate to good yields under mild conditions (Mondal & Pan, 2017).

Antibacterial Applications

"2-(Oxiran-2-yl)furan" derivatives have been explored for their antibacterial activity. The oxirane ring containing the carboxylic group in these compounds serves as intermediates in synthesizing biologically active compounds. Their antibacterial activity has been evaluated and shows promise for medical applications (El‐sayed, Maher, El Hashash, & Rizk, 2017).

Sustainable Materials

In the development of sustainable materials, "2-(Oxiran-2-yl)furan" is utilized for synthesizing bio-derived epoxy resins. These resins, like those derived from 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan, are considered sustainable alternatives to traditional, bisphenol A-containing epoxy resins. This is part of the broader effort to reduce reliance on fossil fuels and lower environmental impact (Marotta et al., 2019).

Direcciones Futuras

Furan compounds, including “2-(Oxiran-2-yl)furan”, have potential for a wide range of applications. There is ongoing research into the use of furan platform chemicals (FPCs) derived from biomass, which could replace traditional petroleum-based chemicals . This could lead to more sustainable and environmentally friendly chemical processes.

Propiedades

IUPAC Name |

2-(oxiran-2-yl)furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPZDKCYRLRLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415848 | |

| Record name | 2-(oxiran-2-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxiran-2-yl)furan | |

CAS RN |

2745-17-7 | |

| Record name | 2-(oxiran-2-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, ethyl ester](/img/structure/B3050547.png)

![7-Methylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B3050555.png)